Fmoc-Asp(Edans)-OH

Peptide Synthesis Quality Control Enantiomeric Purity

Fmoc-Asp(Edans)-OH (CAS 182253-73-2) is the definitive building block for site-specific EDANS incorporation in solid-phase peptide synthesis. Unlike Fmoc-Glu(Edans)-OH, its aspartate core provides a shorter side chain, ensuring precise donor-acceptor distance critical for FRET (R₀=3.3 nm). Achieve reliable signal-to-noise ratios with DABCYL quenching. With enantiomeric purity ≥99.5%, eliminates D-amino acid artifacts in kinetic studies. Ideal for SARS-CoV-2 Mpro inhibitor screening and novel protease substrate development. Order now for robust, reproducible FRET assays.

Molecular Formula C31H29N3O8S
Molecular Weight 603.65
CAS No. 182253-73-2
Cat. No. B613556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(Edans)-OH
CAS182253-73-2
SynonymsFmoc-Asp(Edans)-OH; 182253-73-2; ZINC71788165; AKOS025289452; AK170208
Molecular FormulaC31H29N3O8S
Molecular Weight603.65
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
InChIInChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1
InChIKeyZHXKVZRMHMFRBQ-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(Edans)-OH (182253-73-2): The Core Building Block for EDANS-Labeled FRET Peptides in Protease Assays


Fmoc-Asp(Edans)-OH (CAS: 182253-73-2) is a specialized Fmoc-protected amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate the 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) fluorophore site-specifically into peptides [1]. With a molecular weight of approximately 603.6 g/mol and the formula C31H29N3O8S, this building block enables the construction of internally quenched fluorogenic substrates for Förster Resonance Energy Transfer (FRET)-based protease assays [1]. When paired with the non-fluorescent DABCYL chromophore, EDANS serves as a donor, and its fluorescence is efficiently quenched until protease cleavage separates the pair .

Why Fmoc-Asp(Edans)-OH (182253-73-2) Cannot Be Replaced by Alternative EDANS Derivatives in FRET Substrate Synthesis


While other EDANS-modified amino acids exist—such as Fmoc-Glu(Edans)-OH (CAS 193475-66-0) —direct substitution is not advisable due to fundamental differences in peptide backbone geometry and side-chain length. The aspartic acid (Asp) core in Fmoc-Asp(Edans)-OH has a one-carbon shorter side chain than its glutamic acid (Glu) counterpart, altering the spatial positioning of the EDANS fluorophore relative to the peptide backbone [1]. This variance directly impacts the Förster distance (R₀) and quenching efficiency in FRET assays, as the distance and orientation between the EDANS donor and the DABCYL acceptor are critical for signal-to-noise ratios . Consequently, substituting with an alternative EDANS building block changes the FRET pair geometry and invalidates established assay protocols.

Quantitative Evidence for Fmoc-Asp(Edans)-OH (182253-73-2) Selection: Comparative Data on Purity, Fluorescence, and Synthetic Utility


High Enantiomeric Purity (≥99.5%) of Fmoc-Asp(Edans)-OH Ensures Reproducible Peptide Synthesis

The enantiomeric purity of Fmoc-Asp(Edans)-OH from a major supplier is specified as ≥99.5% (a/a), as determined by chiral HPLC analysis . This high level of stereochemical fidelity is critical for solid-phase peptide synthesis, where even minor contamination by the D-enantiomer can lead to significant diastereomeric byproducts, complicating purification and reducing yield. In contrast, many alternative sources or generic EDANS-labeled amino acids often report a lower purity standard of ≥95%, without a specific guarantee of enantiomeric purity .

Peptide Synthesis Quality Control Enantiomeric Purity

Defined Förster Radius (R₀ = 3.3 nm) for the EDANS-DABCYL FRET Pair in Fmoc-Asp(Edans)-OH-Derived Peptides

The Förster radius (R₀), the distance at which energy transfer efficiency is 50%, is a fundamental parameter for designing and interpreting FRET experiments. For the EDANS/DABCYL donor-acceptor pair, the R₀ is calculated to be 3.3 nm . This value is derived from the spectral overlap integral between the EDANS emission spectrum (λem max ~471-493 nm) and the DABCYL absorption spectrum (λabs max ~453-463 nm) [1]. While other FRET pairs, such as MCA/DNP, have different R₀ values (e.g., shorter/weaker signal), the EDANS/DABCYL pair's R₀ of 3.3 nm provides a well-defined distance constraint for designing peptide substrates with optimal protease cleavage sensitivity .

FRET Protease Assay Fluorescence Spectroscopy

Spectral Properties of EDANS (λex/λem = 336/455 nm) Enabling High Signal-to-Noise in Fmoc-Asp(Edans)-OH-Derived FRET Substrates

The EDANS fluorophore, when incorporated via Fmoc-Asp(Edans)-OH, exhibits an excitation maximum (λex) of 336 nm and an emission maximum (λem) of 455 nm in DMF . This spectral profile is well-matched to the absorption spectrum of the DABCYL quencher (λmax 453-463 nm) . This strong spectral overlap, quantified by a molar extinction coefficient (log ε) of 4.37 for DABCYL at 463 nm, ensures highly efficient energy transfer and, consequently, low background fluorescence in the intact substrate [1]. In contrast, alternative FRET pairs like MCA/DNP often exhibit shorter and weaker wavelength signals, potentially reducing assay sensitivity [2].

Fluorescence Spectroscopy FRET Spectral Overlap

Proven Utility in SARS-CoV-2 Mpro FRET Assays: A Benchmark for Inhibitor Screening

FRET substrates incorporating the EDANS/DABCYL pair, synthesized using Fmoc-Asp(Edans)-OH, have been extensively validated in biochemical assays for the SARS-CoV-2 main protease (Mpro), a key antiviral drug target [1]. For example, the substrate DABCYL-KTSAVLQSGFRKME-EDANS, developed by the Hilgenfeld group, was used to optimize assay conditions and screen for Mpro inhibitors [2]. The performance of this EDANS-based substrate was compared to alternatives, and while newer substrates like 2-AbzSAVLQSGTyr(3-NO2)R-OH showed promise, the EDANS/DABCYL system remains a gold-standard benchmark due to its well-characterized kinetics and widespread use in high-throughput screening [3].

SARS-CoV-2 Protease Assay Drug Discovery

Superior Synthetic Accessibility in SPPS: Fmoc-Asp(Edans)-OH Enables Direct, High-Yield Incorporation of EDANS

Fmoc-Asp(Edans)-OH is specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) and can be directly coupled using standard activation reagents like HBTU/HOBt or HATU . This contrasts with post-synthetic labeling approaches or the use of specialized resins (e.g., EDANS NovaTag® resin for C-terminal labeling), which often require additional steps, lower yields, or restrict the placement of the EDANS group . The building block approach provides precise control over the fluorophore's position within the peptide sequence, a critical factor for optimizing FRET efficiency.

Solid-Phase Peptide Synthesis SPPS Peptide Chemistry

Optimal Use Cases for Fmoc-Asp(Edans)-OH (182253-73-2) in Protease Research and Drug Discovery


High-Throughput Screening (HTS) of SARS-CoV-2 Mpro Inhibitors

Leverage the well-characterized EDANS/DABCYL FRET system to synthesize substrates like DABCYL-KTSAVLQSGFRKME-EDANS for robust, fluorescence-based assays. This approach is directly compatible with established protocols for SARS-CoV-2 Mpro inhibitor screening, ensuring reliable data generation and comparability across studies [1].

Design and Synthesis of Novel Internally Quenched Protease Substrates

Employ Fmoc-Asp(Edans)-OH to precisely position the EDANS fluorophore at any internal site within a peptide sequence. This is critical for developing new substrates for understudied proteases (e.g., from emerging pathogens or in cancer biology), where the optimal cleavage site and flanking sequences are unknown. The defined R₀ of 3.3 nm guides sequence design to ensure efficient quenching .

Mechanistic Studies of Protease Specificity and Kinetics

Utilize the high enantiomeric purity (≥99.5%) of this building block to synthesize stereochemically pure substrates. This eliminates ambiguity in kinetic studies, ensuring that observed cleavage rates are due to the protease's inherent specificity and not artifacts from D-amino acid contamination . The strong spectral separation (λex 336 nm, λem 455 nm) allows for sensitive, real-time monitoring of protease activity .

Synthesis of FRET-Based Molecular Beacons for Nucleic Acid Detection

While primarily used in peptide synthesis, the EDANS/DABCYL FRET pair is also a gold standard for nucleic acid probes (molecular beacons). Researchers developing new beacon architectures can use Fmoc-Asp(Edans)-OH to introduce the EDANS label onto a peptide nucleic acid (PNA) or other modified oligonucleotide backbone, capitalizing on the same well-defined quenching efficiency and spectral properties .

Technical Documentation Hub

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